molecular formula C15H24N2O2 B315155 N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No.: B315155
M. Wt: 264.36 g/mol
InChI Key: ZJFJKXZRZPVZRE-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is an aromatic amine known for its unique chemical structure and properties. This compound is characterized by the presence of an ethoxyphenyl group attached to a morpholinyl ethanamine backbone. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine typically involves the reaction of 2-ethoxybenzyl chloride with 2-(4-morpholinyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

Scientific Research Applications

N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding assays.

    Medicine: Potential therapeutic applications due to its biological activity, including studies on its effects on neurotransmitter systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxybenzyl)-2-(4-morpholinyl)ethanamine
  • N-(3-Ethoxybenzyl)-2-(4-morpholinyl)ethanamine
  • N-(2-Methylbenzyl)-2-(4-morpholinyl)ethanamine

Uniqueness

N-(2-ethoxybenzyl)-2-(morpholin-4-yl)ethanamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C15H24N2O2/c1-2-19-15-6-4-3-5-14(15)13-16-7-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3

InChI Key

ZJFJKXZRZPVZRE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCCN2CCOCC2

Canonical SMILES

CCOC1=CC=CC=C1CNCCN2CCOCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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